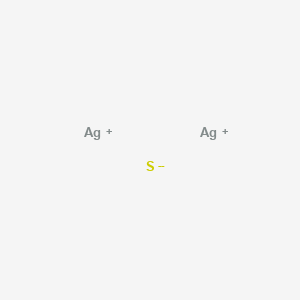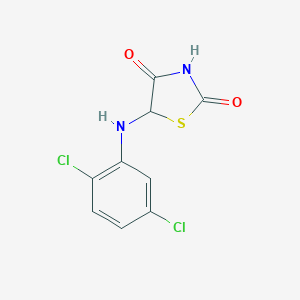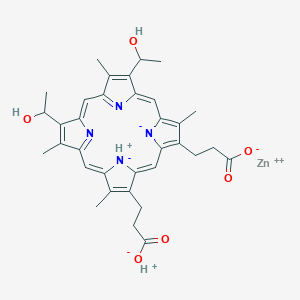
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione, also known as BETD, is a thiazolidinedione compound that has been extensively studied in recent years due to its potential therapeutic properties. BETD has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
科学的研究の応用
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to have anti-diabetic effects, making it a potential treatment for type 2 diabetes.
作用機序
The mechanism of action of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to activate AMPK, a protein that regulates energy metabolism and plays a role in the development of diabetes.
Biochemical and Physiological Effects:
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to improve glucose metabolism and insulin sensitivity, which are key factors in the development of diabetes.
実験室実験の利点と制限
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied, making it a well-characterized compound. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to have a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, there are also limitations to using 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
将来の方向性
There are several future directions for research on 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione. One area of interest is the development of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione and its potential therapeutic applications. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione may also have applications in other areas, such as neurodegenerative diseases and cardiovascular disease, which should be explored in future research.
合成法
The synthesis of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione involves the reaction of 4-ethoxyaniline with thiazolidine-2,4-dione and benzyl bromide in the presence of a base. This reaction results in the formation of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione, which can be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
特性
分子式 |
C18H18N2O3S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
3-benzyl-5-(4-ethoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O3S/c1-2-23-15-10-8-14(9-11-15)19-16-17(21)20(18(22)24-16)12-13-6-4-3-5-7-13/h3-11,16,19H,2,12H2,1H3 |
InChIキー |
JXLMYAXVKLZYGE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
正規SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)


![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)

![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
